molecular formula C14H11IN2O2S B5030384 1-allyl-5-(2-iodobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-(2-iodobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B5030384
M. Wt: 398.22 g/mol
InChI Key: ZLIZQMQIPPRCAZ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-(2-iodobenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AIPT, and it is a derivative of pyrimidine.

Mechanism of Action

The mechanism of action of AIPT is not fully understood. However, it is believed that AIPT acts by inhibiting the activity of certain enzymes in the body. This inhibition leads to the disruption of cellular processes, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
AIPT has been shown to have various biochemical and physiological effects. In vitro studies have shown that AIPT can inhibit the growth of cancer cells. In addition, AIPT has been shown to have antioxidant properties, which can protect cells from oxidative damage. AIPT has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using AIPT in lab experiments is that it is relatively easy to synthesize. In addition, AIPT is stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using AIPT in lab experiments is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on AIPT. One direction is to further study its potential applications in medicine, particularly in the treatment of cancer. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further research is needed to fully understand the mechanism of action of AIPT and its biochemical and physiological effects.

Synthesis Methods

The synthesis of AIPT involves the reaction between 2-iodobenzaldehyde and 1,3-dimethylbarbituric acid in the presence of an allylating agent. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization.

Scientific Research Applications

AIPT has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AIPT has been studied as a potential therapeutic agent for cancer and other diseases. In agriculture, AIPT has been studied for its potential use as a pesticide. In material science, AIPT has been studied for its potential use in the development of new materials.

properties

IUPAC Name

(5Z)-5-[(2-iodophenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-2-7-17-13(19)10(12(18)16-14(17)20)8-9-5-3-4-6-11(9)15/h2-6,8H,1,7H2,(H,16,18,20)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIZQMQIPPRCAZ-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2I)C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2I)/C(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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